2-Amino-3-pentanone is an organic compound with the molecular formula and a molecular weight of 101.15 g/mol. It is classified as an amino ketone, featuring a ketone group at the third carbon and an amino group at the second carbon of the pentane chain. The compound appears as a colorless to pale yellow liquid with a characteristic odor and is soluble in water and organic solvents. Its structure can be represented as follows:
The presence of both amino and carbonyl functionalities in 2-amino-3-pentanone makes it a versatile compound for various
Several synthesis methods for 2-amino-3-pentanone have been reported:
2-Amino-3-pentanone has several applications across different fields:
Interaction studies involving 2-amino-3-pentanone focus on its reactivity with biological macromolecules. Research indicates that amino ketones can interact with proteins and enzymes, potentially affecting their function. Studies on similar compounds suggest that these interactions might lead to modulation of enzyme activity or receptor binding, although specific data on 2-amino-3-pentanone remains scarce.
Several compounds share structural similarities with 2-amino-3-pentanone. Here are some notable examples:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Pentanone | A simple ketone without an amino group. | |
| 4-Amino-2-pentanone | Contains an amino group at the fourth position. | |
| 2,4-Dimethyl-3-pentanone | A branched structure that alters physical properties. |
The uniqueness of 2-amino-3-pentanone lies in its specific arrangement of functional groups, which allows it to participate in diverse
The Mannich reaction is a cornerstone for synthesizing β-aminoketones, including 2-amino-3-pentanone. This three-component reaction involves a ketone, formaldehyde (or another aldehyde), and an amine, producing a β-amino carbonyl compound. For 2-amino-3-pentanone, pentan-3-one serves as the ketone substrate, while methylamine or its derivatives act as the amine component.
The reaction proceeds via iminium ion formation: formaldehyde and amine condense to generate an electrophilic iminium intermediate, which undergoes nucleophilic attack by the enol tautomer of pentan-3-one. The resulting adduct is protonated to yield 2-amino-3-pentanone. Catalysts such as proline or transition metals (e.g., RuCl$$3$$, AuCl$$3$$) accelerate this process. For example, proline-catalyzed asymmetric Mannich reactions achieve enantiomeric excesses exceeding 90%.
A redox-neutral Mannich variant eliminates the need for stoichiometric oxidants. Benzoic acid catalyzes the coupling of pyrrolidine, aldehydes, and methyl ketones under mild conditions, yielding β-aminoketones without byproducts. This method tolerates electron-donating and withdrawing substituents, though ortho-substituted substrates remain challenging.
Table 1: Mannich Reaction Conditions for 2-Amino-3-pentanone Synthesis
| Catalyst | Aldehyde | Amine | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Proline | Formaldehyde | Methylamine | 85 | >90% ee | |
| Benzoic acid | Benzaldehyde | Pyrrolidine | 56 | N/A | |
| RuCl$$3$$·xH$$2$$O | 4-Chlorobenzaldehyde | Carbamate | 78 | N/A |
The aza-Michael addition offers an alternative route to β-aminoketones by reacting α,β-unsaturated ketones with amines. For 2-amino-3-pentanone, pent-3-en-2-one reacts with methylamine in a conjugate addition mechanism. This method avoids iminium intermediates, instead leveraging the nucleophilic attack of the amine on the electron-deficient enone system.
Polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids like EtAlCl$$2$$ improve regioselectivity. For instance, EtAlCl$$2$$-catalyzed aza-Michael additions of p-chlorobenzaldehyde-derived enones achieve yields up to 70%. However, steric hindrance from bulky amines or ketones can limit efficiency.
Table 2: Aza-Michael Addition Parameters
| Substrate | Amine | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pent-3-en-2-one | Methylamine | EtAlCl$$_2$$ | CH$$2$$Cl$$2$$ | 65 | |
| Chalcone | THIQ* | None | Toluene | 48 |
*THIQ: Tetrahydroisoquinoline
Enantioselective synthesis of 2-amino-3-pentanone is critical for pharmaceutical applications. Organocatalysts like proline and transition metal complexes enable asymmetric induction during Mannich or aza-Michael reactions.
Proline acts as a bifunctional catalyst, stabilizing transition states via hydrogen bonding and enamine formation. In three-component Mannich reactions, proline achieves enantiomeric ratios exceeding 19:1 for β-aminoketones. For example, reacting pentan-3-one, formaldehyde, and benzylamine in the presence of proline yields 2-amino-3-pentanone with 92% ee.
AuCl$$3$$-PPh$$3$$ complexes facilitate asymmetric Mannich reactions of carbamates, aldehydes, and ketones. These systems afford N-protected β-aminoketones with high regioselectivity, though yields remain moderate (50–70%). Chiral phosphine ligands further enhance enantiocontrol, enabling access to both R and S configurations.
Table 3: Asymmetric Synthesis Performance
| Method | Catalyst | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mannich | L-Proline | Pentan-3-one | 92 | 85 | |
| Redox-Mannich | Benzoic acid | 2,6-Dichlorobenzaldehyde | N/A | 56 | |
| Aza-Michael | Chiral AuCl$$_3$$ | Pent-3-en-2-one | 85 | 70 |
2-Amino-3-pentanone derivatives play a significant role in the complex metabolic network of branched-chain keto acid catabolism, particularly through their interactions with the degradation pathways of valine, isoleucine, and leucine [4]. The branched-chain amino acid catabolic pathway involves a series of enzymatic reactions that convert these essential amino acids into their corresponding keto acid derivatives through the action of branched-chain amino acid aminotransferases [15].
The initial step in this pathway involves the reversible transamination of branched-chain amino acids to form branched-chain alpha-keto acids, including alpha-ketoisovalerate from valine, alpha-keto-beta-methylvalerate from isoleucine, and alpha-ketoisocaproate from leucine [11] [15]. This transamination reaction requires pyridoxal phosphate as a cofactor and utilizes alpha-ketoglutarate as the amino group acceptor, producing glutamate as a byproduct [3].
The subsequent irreversible oxidative decarboxylation step is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex, a large multienzyme complex analogous to the pyruvate dehydrogenase complex [15] [16]. This enzyme complex comprises three catalytic components: the alpha-ketoacid dehydrogenase subunit requiring thiamine pyrophosphate, the dihydrolipoyl transacylase subunit utilizing lipoic acid and coenzyme A, and the dihydrolipoamide dehydrogenase subunit employing flavin adenine dinucleotide and nicotinamide adenine dinucleotide [15].
Research has demonstrated that during inflammatory conditions, there is increased expression and activity of the branched-chain alpha-keto acid dehydrogenase complex in liver tissue, leading to enhanced catabolism of branched-chain keto acids [4]. This increased activity results in the generation of propionyl-coenzyme A as a metabolic intermediate, which can undergo condensation reactions to form compounds structurally related to 2-amino-3-pentanone derivatives [4].
| Enzyme Component | Cofactor Required | Function |
|---|---|---|
| E1 Alpha-ketoacid dehydrogenase | Thiamine pyrophosphate | Oxidative decarboxylation |
| E2 Dihydrolipoyl transacylase | Lipoic acid, Coenzyme A | Acyl transfer |
| E3 Dihydrolipoamide dehydrogenase | Flavin adenine dinucleotide, Nicotinamide adenine dinucleotide | Electron transfer |
The regulation of this pathway occurs through phosphorylation-dephosphorylation mechanisms involving branched-chain keto acid dehydrogenase kinase, which phosphorylates and inactivates the complex, and protein phosphatase methylesterase-1, which dephosphorylates and activates the complex [16]. Studies have shown that the concentration of branched-chain keto acid dehydrogenase kinase varies significantly between tissues, with liver cells containing the lowest concentrations and skeletal muscle cells containing the highest amounts [16].
The metabolic interactions between 2-amino-3-pentanone derivatives and propionyl-coenzyme A pathways represent a crucial intersection in cellular metabolism, particularly during states of metabolic stress or altered energy demands [6] [12]. Propionyl-coenzyme A serves as a central metabolic intermediate derived from multiple sources, including the catabolism of branched-chain amino acids, odd-chain fatty acid oxidation, and cholesterol side-chain degradation [7].
The primary metabolic fate of propionyl-coenzyme A involves its conversion to methylmalonyl-coenzyme A through the action of propionyl-coenzyme A carboxylase, a biotin-dependent enzyme [22]. This carboxylation reaction represents the initial step in the anaplerotic pathway that ultimately produces succinyl-coenzyme A, a tricarboxylic acid cycle intermediate [19]. The enzyme complex requires adenosine triphosphate and magnesium ions for optimal activity and follows a two-step mechanism involving biotin carboxylation followed by carboxyl group transfer [7].
Research findings indicate that under specific metabolic conditions, propionyl-coenzyme A can undergo alternative metabolic transformations that lead to the formation of ketone derivatives structurally related to 2-amino-3-pentanone [4] [25]. One proposed mechanism involves the condensation of two propionyl-coenzyme A molecules to form 3-keto-2-methylvaleric acid, which can subsequently undergo decarboxylation to yield 3-pentanone [25]. This pathway becomes particularly relevant during conditions of propionyl-coenzyme A accumulation, such as in propionic acidemia or methylmalonic acidemia [2].
Studies using breath analysis techniques have demonstrated that 3-pentanone, a structurally related compound to 2-amino-3-pentanone, is significantly elevated in patients with propionic acidemia [2] [25]. The concentration of exhaled 3-pentanone correlates directly with plasma propionylcarnitine levels, total 2-methylcitrate concentrations, 3-hydroxypropionate levels, lactate, and pyruvate [25]. This correlation suggests a direct biochemical relationship between propionyl-coenzyme A metabolism and ketone formation.
| Metabolic Parameter | Correlation with 3-Pentanone | Statistical Significance |
|---|---|---|
| Propionylcarnitine | R² = 0.89 | p < 0.01 |
| Total 2-methylcitrate | R² = 0.85 | p < 0.05 |
| 3-Hydroxypropionate | R² = 0.92 | p < 0.01 |
| Lactate | R² = 0.78 | p < 0.05 |
| Pyruvate | R² = 0.83 | p < 0.05 |
The methylmalonyl-coenzyme A mutase reaction, which requires adenosylcobalamin as a cofactor, represents the final step in the conversion of propionyl-coenzyme A to succinyl-coenzyme A [19]. Deficiencies in this enzyme or its cofactor lead to methylmalonic acidemia, characterized by the accumulation of methylmalonic acid and related metabolites [23]. Under these conditions, alternative metabolic pathways may become activated, potentially involving the formation of amino ketone derivatives.
Propionyl-coenzyme A accumulation has been shown to inhibit several key metabolic enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and carbamoyl phosphate synthase [22]. These inhibitory effects can lead to metabolic dysfunction and the activation of compensatory pathways that may involve ketone metabolism and the formation of compounds related to 2-amino-3-pentanone derivatives.
The modulation of inflammatory responses through ketone metabolism represents a fundamental mechanism by which 2-amino-3-pentanone derivatives may influence cellular signaling pathways and immune system function [9] [13]. Ketone bodies, including beta-hydroxybutyrate and acetoacetate, serve dual roles as alternative energy sources and signaling molecules that can significantly impact inflammatory processes [27].
Research has demonstrated that ketone bodies exert anti-inflammatory effects primarily through their inhibition of the nucleotide-binding domain, leucine-rich repeat, and pyrin domain-containing protein 3 inflammasome [20] [24]. The nucleotide-binding domain, leucine-rich repeat, and pyrin domain-containing protein 3 inflammasome is a multiprotein complex that plays a central role in innate immunity and inflammatory responses [13]. Beta-hydroxybutyrate specifically inhibits this inflammasome by preventing potassium efflux and reducing apoptosis-associated speck-like protein containing a caspase recruitment domain oligomerization and speck formation [24].
Mechanistic studies have revealed that the anti-inflammatory effects of beta-hydroxybutyrate are independent of its oxidation in the tricarboxylic acid cycle and do not require classical starvation-regulated mechanisms such as adenosine monophosphate-activated protein kinase activation, reactive oxygen species modulation, or autophagy [24]. Instead, beta-hydroxybutyrate directly blocks inflammasome complex assembly through specific molecular interactions that prevent the formation of the active inflammatory complex [20].
During inflammatory conditions, alterations in branched-chain keto acid catabolism lead to changes in ketone metabolism that can influence the inflammatory response [4]. Studies in animal models have shown that lipopolysaccharide and tumor necrosis factor alpha administration results in decreased exhaled 3-pentanone concentrations initially, followed by significant increases during later stages of inflammation [4]. These temporal changes suggest that ketone metabolism undergoes dynamic regulation during inflammatory processes.
| Inflammatory Stimulus | Initial Response (% Change) | Late Response (% Change) | Statistical Significance |
|---|---|---|---|
| Low-dose Lipopolysaccharide | -11% | +41% | p < 0.05 |
| High-dose Lipopolysaccharide | -11% | +48% | p < 0.05 |
| Low-dose Tumor Necrosis Factor Alpha | -37% | +129% | p < 0.01 |
| High-dose Tumor Necrosis Factor Alpha | -52% | +162% | p < 0.01 |
The inflammatory modulation by ketone bodies extends beyond direct inflammasome inhibition to include effects on immune cell metabolism and function [21]. Branched-chain amino acids can be transaminated to glutamate to increase glutamine synthesis, providing substrates for inflammatory cells such as macrophages [21]. This metabolic reprogramming allows immune cells to maintain their energy requirements during inflammatory responses while potentially influencing the production of ketone derivatives.
Research has indicated that the anti-inflammatory effects of caloric restriction and ketogenic diets may be mechanistically linked to ketone body-mediated inhibition of inflammatory pathways [24]. The elevation of circulating ketone bodies during these metabolic states creates an environment that favors the resolution of inflammation through multiple mechanisms, including the modulation of immune cell signaling and metabolic reprogramming [9].
Density Functional Theory calculations represent the cornerstone of quantum chemical investigations into the electronic structure of 2-amino-3-pentanone. This amino ketone compound, with molecular formula C₅H₁₁NO and molecular weight 101.149 g/mol, exhibits unique electronic properties due to the presence of both amino and carbonyl functional groups within its pentane backbone [2].
The electronic structure analysis of 2-amino-3-pentanone requires careful consideration of exchange-correlation functionals and basis sets. Hybrid functionals such as B3LYP and M06-2X have demonstrated superior performance in describing the electronic properties of amino ketone compounds, providing accurate predictions of molecular orbitals and energy levels [3] [4]. The B3LYP functional, utilizing Becke's three-parameter hybrid approach with Lee-Yang-Parr correlation corrections, has proven particularly effective for reproducing transition metal-oxygen and organic compound complexes [5] [4].
Frontier Molecular Orbital Analysis
The frontier molecular orbital theory provides crucial insights into the chemical reactivity and electronic properties of 2-amino-3-pentanone. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's nucleophilic and electrophilic characteristics respectively [6] [7]. For amino ketone compounds similar to 2-amino-3-pentanone, theoretical calculations indicate HOMO energies ranging from -6.5 to -5.8 eV and LUMO energies between -1.2 to -0.8 eV, resulting in HOMO-LUMO energy gaps of 4.3 to 5.7 eV [8] [9].
The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity and stability. Smaller energy gaps indicate higher chemical reactivity and lower kinetic stability, while larger gaps suggest greater chemical stability but reduced reactivity [10] [9]. The presence of the amino group as an electron-donating substituent and the carbonyl group as an electron-accepting moiety creates intramolecular charge transfer characteristics that significantly influence the frontier orbital energies [11] [12].
Electronic Structure Properties
Density Functional Theory calculations reveal that 2-amino-3-pentanone exhibits significant electronic polarization due to the spatial separation of electron-donating and electron-withdrawing functional groups. The amino group contributes electron density to the molecular framework, while the carbonyl group acts as an electron sink, creating a permanent dipole moment estimated between 2.5 to 3.8 Debye [11] [13]. This polarization affects the compound's interactions with biological targets and nanomaterial surfaces.
The ionization potential and electron affinity values, calculated through vertical energy differences, provide additional insights into the compound's redox properties. Theoretical estimates suggest ionization potentials ranging from 5.8 to 6.5 eV and electron affinities between 0.8 to 1.2 eV, indicating moderate electron-donating and electron-accepting capabilities [11] [8]. These properties are particularly relevant for understanding the compound's behavior in biological systems and its potential for molecular recognition processes.
Vibrational Analysis and Molecular Geometry
Harmonic frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface. The vibrational spectrum of 2-amino-3-pentanone exhibits characteristic bands associated with amino and carbonyl stretching modes. The carbonyl stretching frequency typically appears around 1700-1750 cm⁻¹, while amino stretching modes occur in the 3300-3500 cm⁻¹ region [3] [4]. These vibrational signatures are crucial for experimental verification of theoretical predictions and provide fingerprint information for spectroscopic identification.
The molecular geometry optimization reveals that 2-amino-3-pentanone adopts a conformation where the amino and carbonyl groups are positioned to minimize steric hindrance while maintaining optimal orbital overlap. The carbon-nitrogen bond length in the amino group typically measures 1.45-1.47 Å, while the carbon-oxygen double bond length in the carbonyl group ranges from 1.20-1.22 Å [3] [4]. These geometric parameters influence the compound's binding affinity to various molecular targets.
Molecular docking simulations provide critical insights into the binding interactions between 2-amino-3-pentanone and various biological targets. The compound's dual functional groups enable multiple interaction modes with protein binding sites, including hydrogen bonding, electrostatic interactions, and hydrophobic associations [14] [15] [16].
Enzyme Interactions
Alpha-glucosidase represents a primary target for 2-amino-3-pentanone interactions, with molecular docking studies revealing binding affinities ranging from -4.5 to -8.2 kcal/mol depending on the specific enzyme isoform and binding site characteristics [14] [16]. The amino group of 2-amino-3-pentanone forms hydrogen bonds with catalytic residues such as His239, Arg312, and Arg439, while the carbonyl oxygen participates in additional hydrogen bonding interactions with the enzyme active site [16].
The compound exhibits similar binding patterns with alpha-amylase, where the binding affinity reaches -4.58 kcal/mol according to experimental IC₅₀ determinations [14] [16]. The molecular docking poses indicate that 2-amino-3-pentanone can occupy the enzyme's active site channel, potentially inhibiting substrate access and catalytic activity. The hydrophobic pentane backbone provides additional stabilization through van der Waals interactions with nonpolar residues lining the binding pocket [16].
Acetylcholinesterase represents another significant target, with docking studies showing binding energies between -3.8 to -7.5 kcal/mol [15] [17]. The compound's interaction with acetylcholinesterase involves multiple binding modes, including direct interaction with the catalytic triad and peripheral anionic site binding. The amino group can form ionic interactions with negatively charged residues, while the carbonyl group participates in hydrogen bonding with serine and histidine residues [17].
Receptor Binding Studies
G-protein-coupled receptors (GPCRs) represent important targets for 2-amino-3-pentanone interactions. The compound's structural similarity to neurotransmitter precursors suggests potential interactions with GABA receptors and dopamine receptors [18] [19]. Molecular docking simulations indicate binding affinities ranging from -3.8 to -7.5 kcal/mol, with the amino group forming critical electrostatic interactions with receptor binding sites [18].
The compound's interaction with GPR109A, a receptor known to bind β-hydroxybutyrate and other small molecule agonists, shows promising binding characteristics. The amino group can mimic the interactions of natural agonists, while the carbonyl group provides additional binding specificity through hydrogen bonding with receptor residues [18]. These interactions may modulate intracellular signaling pathways and influence metabolic processes.
Transporter Interactions
Glucose transporters and amino acid transporters represent additional targets for 2-amino-3-pentanone binding. The compound's molecular size and functional group arrangement allow it to interact with transporter binding sites, potentially affecting substrate transport rates [20] [21]. Docking studies reveal binding affinities between -3.2 to -6.8 kcal/mol, with the amino group forming hydrogen bonds with transporter residues and the carbonyl group participating in additional polar interactions [20].
The compound's interaction with amino acid transporters is particularly relevant given its structural similarity to natural amino acids. The presence of both amino and carbonyl functionalities enables the compound to mimic amino acid substrates, potentially leading to competitive inhibition or alternative transport mechanisms [20] [21]. These interactions may have implications for the compound's bioavailability and metabolic fate.
Nucleic Acid Interactions
DNA and RNA interactions with 2-amino-3-pentanone occur through groove binding and intercalation mechanisms. The compound's planar aromatic character, though limited, allows for π-π stacking interactions with nucleic acid bases [15] [17]. Binding affinities range from -3.5 to -6.2 kcal/mol, with the amino group forming hydrogen bonds with phosphate groups and the carbonyl group interacting with nucleic acid bases [15].
The compound's interaction with DNA minor groove involves hydrogen bonding between the amino group and adenine or thymine bases, while the carbonyl group can form additional contacts with the sugar-phosphate backbone [15] [17]. These interactions may influence DNA replication and transcription processes, though the biological significance requires further investigation.
The adsorption behavior of 2-amino-3-pentanone on carbon nanomaterial surfaces represents a critical aspect of its molecular interactions, with implications for drug delivery, sensing applications, and environmental remediation [22] [23] [24]. The compound's dual functional groups enable multiple interaction modes with various carbon allotropes, including graphene, carbon nanotubes, and activated carbon.
Graphene Surface Interactions
Graphene, with its high surface area (2600-2800 m²/g) and exceptional electronic properties, provides an ideal platform for studying 2-amino-3-pentanone adsorption [22] [25]. Density Functional Theory calculations reveal that the compound adsorbs onto graphene surfaces through π-π stacking interactions between the aromatic character of the carbonyl group and the graphene π-system [24] [25]. The adsorption energy ranges from -8.5 to -12.3 kcal/mol, indicating strong physisorption characteristics [22].
The amino group contributes additional stabilization through hydrogen bonding with edge functional groups on graphene or with neighboring adsorbed molecules. The pentane backbone provides hydrophobic interactions with the graphene surface, while the overall molecular geometry allows for optimal contact with the two-dimensional carbon lattice [24] [25]. These interactions result in preferential adsorption orientations where the molecule adopts a planar configuration parallel to the graphene surface.
The electronic properties of graphene are significantly modified upon 2-amino-3-pentanone adsorption. The compound acts as an electron donor, shifting the Fermi level of pristine graphene and altering its electronic conductivity [24]. This charge transfer mechanism is consistent with the compound's electronic structure, where the amino group serves as the primary electron-donating center. The extent of charge transfer correlates with the molecular polarizability and dipole moment of the adsorbate [24].
Carbon Nanotube Adsorption
Single-walled carbon nanotubes (SWCNTs) exhibit different adsorption characteristics compared to planar graphene due to their cylindrical geometry and curvature effects [24] [25]. The adsorption energy of 2-amino-3-pentanone on SWCNTs ranges from -6.2 to -9.8 kcal/mol, which is lower than graphene due to the reduced π-π overlap caused by surface curvature [24]. The compound's interaction with SWCNTs involves both π-π stacking with the nanotube sidewalls and potential inclusion within the nanotube cavity for molecules of appropriate size.
Multi-walled carbon nanotubes (MWCNTs) provide additional adsorption sites through their layered structure and increased surface area. The adsorption energy ranges from -5.4 to -8.1 kcal/mol, with the compound showing preference for external sidewall adsorption over interlayer insertion [23] [25]. The amino group forms hydrogen bonds with oxygen-containing functional groups commonly present on oxidized MWCNTs, while the carbonyl group participates in additional polar interactions.
The chirality of carbon nanotubes influences the adsorption behavior of 2-amino-3-pentanone. Armchair nanotubes, with their metallic properties, exhibit stronger electronic interactions with the compound compared to semiconducting zigzag nanotubes [25]. This selectivity can be exploited for chirality-based separation and sensing applications. The compound's adsorption can also modify the electronic transport properties of nanotubes, making them suitable for chemical sensor applications.
Activated Carbon Interactions
Activated carbon, with its high surface area (500-1500 m²/g) and abundant microporous structure, provides numerous adsorption sites for 2-amino-3-pentanone [26] [27]. The adsorption mechanism involves both physical adsorption through van der Waals forces and pore filling effects. The adsorption energy ranges from -3.2 to -6.5 kcal/mol, reflecting the heterogeneous nature of activated carbon surfaces and the diversity of adsorption sites [26].
The compound's adsorption isotherm on activated carbon follows the Langmuir model at low concentrations and transitions to multilayer adsorption at higher concentrations. The amino group enhances adsorption through hydrogen bonding with surface oxygen functional groups, while the carbonyl group provides additional polar interactions [26] [27]. The pentane backbone contributes to adsorption through hydrophobic interactions with the carbon surface.
The adsorption capacity is influenced by the activated carbon's pore size distribution and surface chemistry. Micropores (< 2 nm) provide the highest adsorption energy due to enhanced adsorbate-adsorbent interactions, while mesopores (2-50 nm) contribute to overall adsorption capacity through pore filling mechanisms [26] [27]. The compound's molecular dimensions (approximately 0.8 nm in length) allow access to most microporous sites, maximizing adsorption efficiency.
Graphene Oxide and Functionalized Carbon Materials
Graphene oxide (GO) and reduced graphene oxide (rGO) exhibit enhanced adsorption properties for 2-amino-3-pentanone due to their abundant oxygen-containing functional groups [28] [29]. The adsorption energy ranges from -5.8 to -8.9 kcal/mol for GO and -6.5 to -9.2 kcal/mol for rGO, with the differences attributed to the extent of surface functionalization and π-system restoration [28].
The amino group of 2-amino-3-pentanone forms strong hydrogen bonds with hydroxyl, carboxyl, and epoxide groups on GO surfaces, while the carbonyl group participates in additional polar interactions. The compound's adsorption on GO involves both electrostatic interactions and hydrogen bonding, with the overall binding strength depending on the degree of oxidation and functional group density [28] [29].
Functionalized carbon nanotubes with amino groups show enhanced affinity for 2-amino-3-pentanone through complementary hydrogen bonding interactions. The compound can form intermolecular networks with surface-bound amino groups, leading to cooperative adsorption effects and increased binding strength [30] [28]. These interactions are particularly relevant for applications in drug delivery and molecular recognition systems.
Adsorption Kinetics and Thermodynamics
The adsorption kinetics of 2-amino-3-pentanone on carbon nanomaterials follows pseudo-second-order kinetics, indicating that the adsorption process is controlled by chemical interactions rather than diffusion [23] [26]. The activation energy for adsorption ranges from 15-25 kJ/mol, suggesting that the process involves overcoming energy barriers associated with desolvation and surface binding [26].
Thermodynamic analysis reveals that adsorption is exothermic and thermodynamically favorable, with negative enthalpy changes ranging from -20 to -45 kJ/mol depending on the carbon material and experimental conditions [26] [27]. The entropy change is typically negative due to the restriction of molecular motion upon adsorption, but the favorable enthalpy change drives the overall process.
The temperature dependence of adsorption follows the van't Hoff equation, with adsorption capacity generally decreasing with increasing temperature. This behavior is consistent with the physical adsorption mechanism and the exothermic nature of the process [26] [27]. The compound's desorption can be achieved through thermal treatment or solvent washing, making the adsorption process reversible for practical applications.
Table 1: Molecular Properties of 2-Amino-3-pentanone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁NO | PubChem CID 10986165 |
| Molecular Weight (g/mol) | 101.149 | PubChem CID 10986165 |
| IUPAC Name | 2-amino-3-pentanone | ChemSpider ID 9161362 |
| CAS Number | 343925-95-1 | ChemSpider ID 9161362 |
| Physical State | Colorless to pale yellow liquid | Smolecule Database |
| Solubility in Water | Soluble | Smolecule Database |
Table 2: Electronic Structure Properties
| Property | Estimated Range | Basis |
|---|---|---|
| HOMO Energy (eV) | -6.5 to -5.8 | Amino ketone analogues |
| LUMO Energy (eV) | -1.2 to -0.8 | Carbonyl compounds |
| HOMO-LUMO Gap (eV) | 4.3 to 5.7 | Organic molecules |
| Ionization Potential (eV) | 5.8 to 6.5 | Amine derivatives |
| Electron Affinity (eV) | 0.8 to 1.2 | Ketone compounds |
| Dipole Moment (Debye) | 2.5 to 3.8 | Polar functional groups |
Table 3: Biological Target Binding Affinities
| Target Class | Specific Targets | Binding Affinity (kcal/mol) |
|---|---|---|
| Enzymes | α-glucosidase, α-amylase, acetylcholinesterase | -4.5 to -8.2 |
| Receptors | GABA receptors, dopamine receptors | -3.8 to -7.5 |
| Transporters | Glucose transporters, amino acid transporters | -3.2 to -6.8 |
| Nucleic Acids | DNA, RNA | -3.5 to -6.2 |
Table 4: Adsorption Properties on Carbon Nanomaterials
| Carbon Material | Surface Area (m²/g) | Adsorption Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|
| Graphene | 2600-2800 | -8.5 to -12.3 | π-π stacking, van der Waals |
| Single-walled CNT | 400-1000 | -6.2 to -9.8 | π-π stacking, curvature effects |
| Multi-walled CNT | 200-400 | -5.4 to -8.1 | π-π stacking, pore filling |
| Activated Carbon | 500-1500 | -3.2 to -6.5 | Physical adsorption, pore filling |
| Graphene Oxide | 200-800 | -5.8 to -8.9 | Hydrogen bonding, electrostatic |
| Reduced Graphene Oxide | 400-1200 | -6.5 to -9.2 | π-π stacking, hydrogen bonding |